

# Application Note: Quantification of Mogroside IV in Herbal Extracts using LC-MS/MS

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AN-MIV-LCMS-001

#### Introduction

Mogroside IV is a cucurbitane-type triterpenoid glycoside and a key sweetening component found in the fruit of Siraitia grosvenorii (monk fruit). The accurate quantification of Mogroside IV is essential for the quality control of monk fruit extracts and derived sweetener products, as well as for various research applications in pharmacology and food science. This application note provides a detailed, robust, and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Mogroside IV in herbal extracts.

### **Target Audience**

This document is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products and the quality control of herbal extracts and sweeteners.

## Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). Samples are first extracted using an optimized solvent mixture and ultrasonic agitation. The extract is then filtered and injected into the LC-MS/MS system. Mogroside IV is separated from other components in the extract on a reversed-phase C18 column using a gradient elution. Detection and quantification



are achieved using electrospray ionization (ESI) in negative ion mode with Multiple Reaction Monitoring (MRM).

## **Experimental Protocols**

## Sample Preparation: Ultrasonic-Assisted Solid-Liquid Extraction

This protocol is suitable for the extraction of Mogroside IV from dried and powdered monk fruit or its extracts.

#### Materials:

- Dried and powdered herbal material (e.g., monk fruit powder, <65 mesh)</li>
- Methanol (HPLC grade)
- Deionized water
- Vortex mixer
- Ultrasonic bath (300 W, 40 kHz)
- Centrifuge (capable of 12,000 rpm)
- Syringe filters (0.22 μm, PTFE)
- 15 mL centrifuge tubes
- HPLC vials

#### Procedure:

- Weigh 0.5 g of the homogenized, dried herbal powder into a 50 mL centrifuge tube.[1]
- Add 25 mL of 80% methanol in water (v/v).[1][2]
- Vortex the tube for 1 minute to ensure the sample is thoroughly wetted.



- Sonicate the sample in an ultrasonic bath for 30 minutes at 40 kHz and 300 W.[1]
- Centrifuge the sample at 12,000 rpm for 5 minutes.[1]
- Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.[1]
- The sample is now ready for LC-MS/MS analysis. For calibration standards, dilute with the
  extraction solvent as needed.

## **LC-MS/MS Analysis**

#### Instrumentation:

 Agilent 1290 LC system coupled to an Agilent 6410 Triple Quadrupole Mass Spectrometer, or equivalent.[1]

#### **Chromatographic Conditions:**

- Column: Agilent Zorbax XDB C18 (2.1 x 50 mm, 1.8 μm) or equivalent.[1]
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.3 mL/min[1]
- Injection Volume: 5 μL
- Column Temperature: 30 °C
- Gradient Elution:
  - 0-3 min: 15% to 21% B
  - 3-10 min: 21% to 24% B
  - o 10-17 min: 24% B
  - o 17-20 min: 24% to 40% B



20-21 min: 40% to 95% B (column wash)

o 21-25 min: 95% B

25.1-28 min: 15% B (equilibration)

Mass Spectrometric Conditions:

Ionization Mode: Electrospray Ionization (ESI), Negative[2]

Capillary Voltage: -4500 V[3]

Gas Temperature: 300 °C[1]

Gas Flow: 10 L/min

· Nebulizer Pressure: 40 psi

Detection Mode: Multiple Reaction Monitoring (MRM)[1][2]

#### **Data Presentation**

Table 1: MRM Transitions for Mogroside IV

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Fragmentor (V)	Collision Energy (eV)
Mogroside IV	1123.5	961.5	200	180	35
Mogroside IV	1123.5	799.5	200	180	30

Note: The primary transition (1123.5 -> 961.5) is typically used for quantification, while the secondary transition (1123.5 -> 799.5) is used for confirmation.

## **Table 2: Method Validation Summary for Mogroside Quantification**

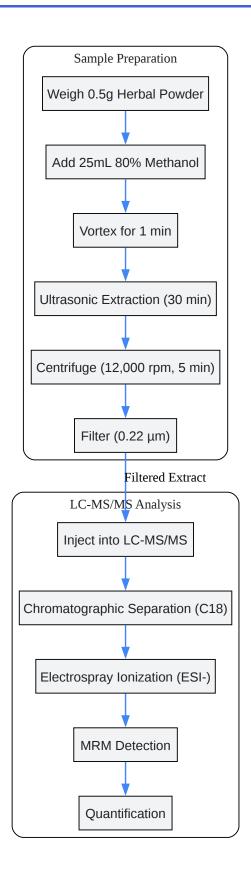


Parameter	Result			
Linearity				
Linear Range	25 - 800 ng/mL[3]			
Correlation Coefficient (r²)	≥ 0.998[2][4]			
Precision				
Intra-day RSD (%)	< 3.73%[2]			
Inter-day RSD (%)	< 3.91%[2]			
Accuracy				
Recovery (%)	91.22% - 106.58%[2]			
Sensitivity				
Limit of Detection (LOD)	9.288 ng/mL - 18.159 ng/mL[3]			
Limit of Quantification (LOQ)	~25 ng/mL			
Stability				
Room Temperature (24h) RSD (%)	< 3.01%[2]			

**RSD**: Relative Standard Deviation

## **Mandatory Visualizations**

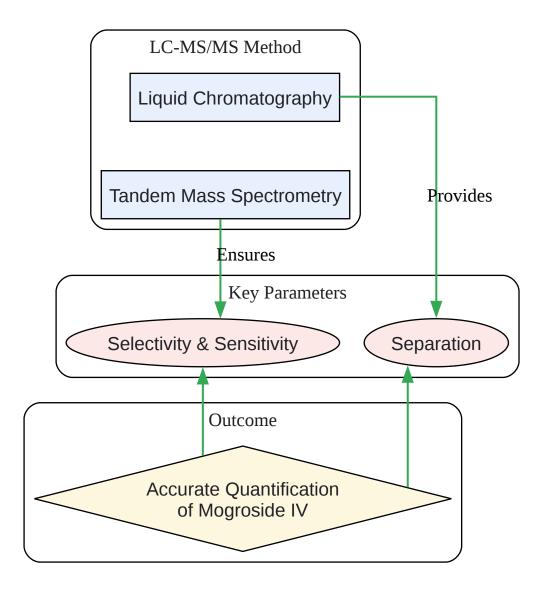




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Caption: Experimental workflow for the quantification of Mogroside IV.





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Caption: Logical relationship of the analytical technique.

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